N-methyl-1-pyrrolidin-3-ylmethanamine;hydrochloride
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Overview
Description
N-methyl-1-pyrrolidin-3-ylmethanamine;hydrochloride is a chemical compound with the molecular formula C6H15ClN2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-pyrrolidin-3-ylmethanamine;hydrochloride typically involves the reaction of pyrrolidine with formaldehyde and methylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like ethanol or methanol
Catalysts: Acid catalysts such as hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: Pyrrolidine, formaldehyde, methylamine, and hydrochloric acid
Reaction Conditions: Controlled temperature and pressure to optimize yield
Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-pyrrolidin-3-ylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides
Reduction: Reduction reactions can yield secondary amines
Substitution: Nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids
Reduction: Lithium aluminum hydride or sodium borohydride
Substitution: Alkyl halides or acyl chlorides
Major Products
Oxidation Products: N-oxides
Reduction Products: Secondary amines
Substitution Products: N-alkylated or N-acylated derivatives
Scientific Research Applications
N-methyl-1-pyrrolidin-3-ylmethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis
Biology: Employed in the study of enzyme inhibitors and receptor ligands
Medicine: Investigated for potential therapeutic effects in neurological disorders
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-methyl-1-pyrrolidin-3-ylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to active sites or allosteric sites, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, used in various chemical syntheses
N-Methylpyrrolidine: A similar compound with a methyl group attached to the nitrogen atom
N-Methyl-2-pyrrolidone: A solvent with similar structural features
Uniqueness
N-methyl-1-pyrrolidin-3-ylmethanamine;hydrochloride is unique due to its specific substitution pattern and hydrochloride salt form, which confer distinct chemical and physical properties. These properties make it particularly useful in specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-methyl-1-pyrrolidin-3-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c1-7-4-6-2-3-8-5-6;/h6-8H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLMIKJONBWSGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCNC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.65 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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